molecular formula C12H16O B1582573 4-(Tert-pentyl)benzaldehyde CAS No. 67468-54-6

4-(Tert-pentyl)benzaldehyde

Cat. No.: B1582573
CAS No.: 67468-54-6
M. Wt: 176.25 g/mol
InChI Key: CFMSVJPRGKKHRS-UHFFFAOYSA-N
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Description

4-(Tert-pentyl)benzaldehyde: is an organic compound with the molecular formula C12H16O . It is a derivative of benzaldehyde, where the benzene ring is substituted with a tert-pentyl group at the para position. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Tert-pentyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzaldehyde with tert-pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CHO+(CH3)3CCH2ClAlCl3C6H4(CHO)(C(CH3)3)\text{C6H5CHO} + \text{(CH3)3CCH2Cl} \xrightarrow{\text{AlCl3}} \text{C6H4(CHO)(C(CH3)3)} C6H5CHO+(CH3)3CCH2ClAlCl3​C6H4(CHO)(C(CH3)3)

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-pentyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: 4-(Tert-pentyl)benzoic acid.

    Reduction: 4-(Tert-pentyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Tert-pentyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Tert-pentyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions. In biological systems, it can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The tert-pentyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound without the tert-pentyl group.

    4-Methylbenzaldehyde: A similar compound with a methyl group instead of a tert-pentyl group.

    4-Ethylbenzaldehyde: A similar compound with an ethyl group instead of a tert-pentyl group.

Comparison:

    Reactivity: The presence of the tert-pentyl group in 4-(Tert-pentyl)benzaldehyde provides steric hindrance, making it less reactive in certain electrophilic substitution reactions compared to benzaldehyde.

    Selectivity: The tert-pentyl group can influence the selectivity of reactions, leading to different products compared to its methyl or ethyl analogs.

    Applications: While benzaldehyde and its simpler derivatives are widely used in perfumery and flavoring, this compound finds more specialized applications in chemical synthesis and research due to its unique structure.

Properties

IUPAC Name

4-(2-methylbutan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSVJPRGKKHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332976
Record name 4-(2-Methylbutan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67468-54-6
Record name 4-(2-Methylbutan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to example S1-A using 1-bromo-4-(1,1-dimethylpropyl)-benzene (synthesized in analogy to a procedure described in J. Chem. Res. Miniprint., 1997, 12, 2701-2733) (250 mg, 1.10 mmol), nBuLi (825 μl, 1.6M solution in hexane, 1.32 mmol) and DMF (427 μl, 5.50 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1,1-dimethylpropyl)-benzaldehyde (175 mg, 90%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): 9.99 (s, 1H), 7.82 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 1.69 (q, J=7.5 Hz, 2H), 1.32 (s, 6H), 0.68 (t, J=7.5 Hz, 3H).
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Synthesis routes and methods II

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S53) using 1-bromo-4-(1,1-dimethylpropyl)-benzene [synthesized in analogy to a procedure described in J. Chem. Res. Miniprint. 12:2701-2733 (1997)] (250 mg, 1.10 mmol), n-BuLi (825 μl, 1.6M solution in hexane, 1.32 mmol) and DMF (427 μl, 5.50 mmol). The isolated residue was purified by flash column chromatography (1:9 ether:pentane) to give 4-(1,1-dimethylpropyl)-benzaldehyde (175 mg, 90%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 9.99 (s, 1H), 7.82 (d, J=8.5 Hz, 2H), 7.50 (d, J=8.5 Hz, 2H), 1.69 (q, J=7.5 Hz, 2H), 1.32 (s, 6H), 0.68 (t, J=7.5 Hz, 3H).
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427 μL
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Synthesis routes and methods III

Procedure details

A solution of tert-pentylbenzene (10.04 g, 67.72 mmol) and hexamethylenetetramine (9.49 g, 67.7 mmol) in trifluoroacetic acid (100 ml) was stirred at 90° C. overnight. The reaction solution was evaporated under reduced pressure, diluted with water, alkalified with potassium carbonate, and extracted twice with ethyl acetate. The recovered organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to give a crude product of 4-(tert-pentyl)benzaldehyde as a dark brown liquid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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